molecular formula C12H9N3O B1372351 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile CAS No. 1152508-50-3

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B1372351
CAS No.: 1152508-50-3
M. Wt: 211.22 g/mol
InChI Key: JEJIMSCXLGDPSL-UHFFFAOYSA-N
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Description

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile is an organic compound that features a pyrazole ring substituted with a formyl group and a benzonitrile moiety

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been shown to exhibit cytotoxicity against several human cell lines , suggesting that this compound may also target cellular structures or enzymes involved in cell growth and proliferation.

Mode of Action

This disruption could lead to cell death, explaining the compound’s potential cytotoxic properties .

Biochemical Pathways

Related compounds have been shown to activate autophagy proteins as a survival mechanism, with the predominant pathway of cell death being p53-mediated apoptosis . This suggests that 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile may also influence these pathways.

Result of Action

Based on the potential cytotoxic properties of similar compounds , it can be inferred that this compound may lead to cell death in targeted cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment, such as proteins or other small molecules .

Biochemical Analysis

Biochemical Properties

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions are primarily mediated through the binding of the compound to specific active sites on enzymes, altering their conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and lipid peroxides, which can affect various cellular components . This oxidative stress can result in changes in gene expression and metabolic flux, ultimately impacting cell survival and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can exhibit lower EC50 values and a broader spectrum of activity over time, indicating its potential for sustained biological activity . Its stability and degradation products must be carefully monitored to ensure consistent results in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can exhibit therapeutic effects. For instance, pyrazole derivatives, including this compound, have been shown to be safe and well-tolerated in mice at doses of 300 mg/kg and 100 mg/kg when administered orally and parenterally, respectively . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the production of free radicals and reactive oxygen species (ROS) through its interaction with metabolic enzymes . These interactions can lead to changes in cellular metabolism and energy production, affecting overall cellular function and health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 4-(4-carboxy-1-methyl-1H-pyrazol-3-yl)benzonitrile

    Reduction: 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzylamine

    Substitution: 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)-2-nitrobenzonitrile (nitration product)

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzonitrile
  • 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzaldehyde
  • 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzamide

Uniqueness

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the formyl and nitrile groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-(4-formyl-1-methylpyrazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJIMSCXLGDPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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